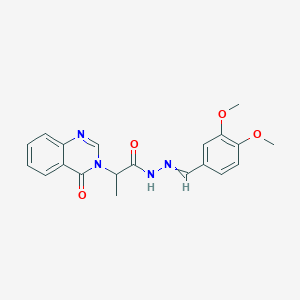
N-(4-bromophenyl)-N'-butoxyurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-N'-butoxyurea, commonly referred to as BBUB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBUB is a urea derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Wissenschaftliche Forschungsanwendungen
BBUB has been extensively studied for its potential applications in various fields. In the field of medicine, BBUB has been shown to have antitumor activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in treating Alzheimer's disease. In the field of agriculture, BBUB has been shown to have herbicidal activity and can be used as a selective herbicide. BBUB has also been studied for its potential use in the synthesis of other compounds.
Wirkmechanismus
BBUB exerts its effects by inhibiting the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes play a crucial role in the transmission of nerve impulses, and their inhibition can lead to a decrease in the activity of the nervous system. BBUB has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
BBUB has been shown to have various biochemical and physiological effects. In animal studies, BBUB has been shown to decrease the activity of acetylcholinesterase and butyrylcholinesterase in the brain, leading to a decrease in the activity of the nervous system. BBUB has also been shown to decrease the activity of topoisomerase II in cancer cells, leading to a decrease in cell division and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
BBUB has several advantages and limitations for lab experiments. One of the advantages is its ability to inhibit the activity of various enzymes, making it a useful tool for studying the activity of these enzymes. BBUB also has potential applications in various fields, including medicine and agriculture. However, one of the limitations is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for BBUB. One direction is the synthesis of BBUB derivatives with improved activity and reduced toxicity. Another direction is the study of BBUB's potential use in treating other diseases, such as Parkinson's disease. BBUB can also be studied for its potential use in the synthesis of other compounds with useful applications. Overall, BBUB has significant potential for various scientific research applications, and further studies are needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
BBUB can be synthesized using various methods, and one of the most common methods is the reaction of 4-bromophenyl isocyanate with butylamine. The reaction is carried out in anhydrous ethanol, and the product is purified using column chromatography. Another method involves the reaction of 4-bromophenyl isocyanate with butyl carbamate in the presence of a catalyst. The product is then purified using recrystallization.
Eigenschaften
Produktname |
N-(4-bromophenyl)-N'-butoxyurea |
|---|---|
Molekularformel |
C11H15BrN2O2 |
Molekulargewicht |
287.15 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-3-butoxyurea |
InChI |
InChI=1S/C11H15BrN2O2/c1-2-3-8-16-14-11(15)13-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3,(H2,13,14,15) |
InChI-Schlüssel |
ZXTPHXRDXYMCEU-UHFFFAOYSA-N |
SMILES |
CCCCONC(=O)NC1=CC=C(C=C1)Br |
Kanonische SMILES |
CCCCONC(=O)NC1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[(E)-indol-3-ylidenemethyl]amino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B255170.png)

![N-(2-hydroxyethyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B255174.png)
![Ethyl 4-{3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B255177.png)



![1-methyl-3-[(Z)-p-tolylmethyleneamino]thiourea](/img/structure/B255186.png)
![1-methyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255187.png)

![N-[(Z)-[1-(1,3-benzothiazol-2-yl)-5-imino-3-methylpyrazol-4-ylidene]amino]-4-methoxyaniline](/img/structure/B255191.png)
![methyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255192.png)
![6-Amino-5-(3-morpholin-4-ylpropyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B255194.png)
![N'-[(E)-(5-ethoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B255196.png)